molecular formula C41H26Br4N6O4 B11108260 3,5-dibromo-N-[4-(5,7-dibromo-6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide

3,5-dibromo-N-[4-(5,7-dibromo-6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide

Cat. No.: B11108260
M. Wt: 986.3 g/mol
InChI Key: DTHWOBSFBIKWGY-UHFFFAOYSA-N
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Description

3,5-dibromo-N-[4-(5,7-dibromo-6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple bromine atoms and benzimidazole rings, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N-[4-(5,7-dibromo-6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide typically involves multiple steps, including bromination, condensation, and cyclization reactions. The starting materials often include 2-hydroxybenzaldehyde, bromine, and various amines. The reaction conditions may involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as hydrochloric acid or sodium acetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-N-[4-(5,7-dibromo-6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-dibromo-N-[4-(5,7-dibromo-6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as flame retardants or UV absorbers.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-[4-(5,7-dibromo-6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s bromine atoms and benzimidazole rings play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dibromo-N-[4-(5,7-dibromo-6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide is unique due to its complex structure, which combines multiple bromine atoms and benzimidazole rings. This complexity enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C41H26Br4N6O4

Molecular Weight

986.3 g/mol

IUPAC Name

3,5-dibromo-N-[4-[5,7-dibromo-6-[[4-[(2-hydroxyphenyl)methylideneamino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]-4-[(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C41H26Br4N6O4/c42-29-17-26(18-30(43)36(29)47-21-25-6-2-4-8-34(25)53)41(55)48-28-15-9-22(10-16-28)39-49-32-19-31(44)37(35(45)38(32)50-39)51-40(54)23-11-13-27(14-12-23)46-20-24-5-1-3-7-33(24)52/h1-21,52-53H,(H,48,55)(H,49,50)(H,51,54)

InChI Key

DTHWOBSFBIKWGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)NC3=C(C=C4C(=C3Br)NC(=N4)C5=CC=C(C=C5)NC(=O)C6=CC(=C(C(=C6)Br)N=CC7=CC=CC=C7O)Br)Br)O

Origin of Product

United States

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